Dramatically Reduced Basicity (pKa) Versus Aniline Enables Unique Catalytic and Synthetic Roles
2,3,4,5,6-Pentafluoroaniline exhibits a pKa value of −0.28 (or −0.16±0.10 predicted), representing a decrease in basicity of over four orders of magnitude compared to aniline (pKa ≈ 4.6) . This profound reduction in basicity stems from the strong electron-withdrawing inductive effect of the five fluorine substituents, which destabilizes the protonated ammonium ion. In contrast, 4-fluoroaniline (pKa ≈ 4.7) retains basicity comparable to aniline, making pentafluoroaniline uniquely suited for applications requiring a non-basic, electron-deficient aromatic amine.
| Evidence Dimension | Acid Dissociation Constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | −0.28 (experimental) or −0.16±0.10 (predicted) |
| Comparator Or Baseline | Aniline: ~4.6; 4-Fluoroaniline: ~4.7 |
| Quantified Difference | ΔpKa ≈ 4.8–4.9 (Target is ~60,000× less basic) |
| Conditions | Aqueous solution, 25 °C (pKa values) |
Why This Matters
Procurement of pentafluoroaniline over aniline or 4-fluoroaniline is essential when the amine must not interfere with acid-sensitive steps, serve as a non-nucleophilic base, or act as a precursor to weakly coordinating anions like pentafluorophenylammonium triflate catalysts.
